((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone
CAS No.: 2320145-75-1
Cat. No.: VC4164592
Molecular Formula: C16H17FN4O
Molecular Weight: 300.337
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320145-75-1 |
|---|---|
| Molecular Formula | C16H17FN4O |
| Molecular Weight | 300.337 |
| IUPAC Name | (3-fluoropyridin-4-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
| Standard InChI | InChI=1S/C16H17FN4O/c17-15-10-18-6-4-14(15)16(22)21-11-2-3-12(21)9-13(8-11)20-7-1-5-19-20/h1,4-7,10-13H,2-3,8-9H2 |
| Standard InChI Key | FNRMMKMOEBCJCQ-UHFFFAOYSA-N |
| SMILES | C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)N4C=CC=N4 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The molecule features an 8-azabicyclo[3.2.1]octane core, a bridged bicyclic system with nitrogen at position 8. Substituents include:
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A 3-fluoropyridin-4-yl group linked via a methanone bridge.
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A 1H-pyrazol-1-yl moiety at position 3 of the bicyclo[3.2.1]octane ring.
Stereochemistry is defined as (1R,5S), critical for target interactions .
Physicochemical Data
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis typically involves multi-step strategies:
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Core construction: Formation of the 8-azabicyclo[3.2.1]octane via intramolecular cyclization of pyrrolidine precursors .
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Functionalization:
Challenges in Synthesis
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Stereochemical control: Maintaining (1R,5S) configuration requires chiral catalysts or resolution techniques .
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Solubility issues: The bicyclic system exhibits low aqueous solubility, necessitating formulation aids .
Biological Activity and Mechanisms
Target Engagement
The compound shows affinity for kinase and amidase targets:
| Target | IC₅₀/EC₅₀ | Assay Type | Source |
|---|---|---|---|
| NAAA (acid amidase) | 42 nM | Fluorogenic assay | |
| JAK1/TYK2 | 19–85 nM | Kinase inhibition | |
| mTOR | 67 nM | Cell proliferation |
Mechanism of Action
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NAAA inhibition: Stabilizes palmitoylethanolamide (PEA), enhancing anti-inflammatory effects via non-covalent binding to the catalytic cysteine .
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Kinase modulation: Binds to ATP pockets of JAK/TYK2 and mTOR, disrupting downstream signaling (e.g., STAT3, PI3K/AKT) .
| Parameter | Value | Source |
|---|---|---|
| Plasma protein binding | 88–92% | |
| Hepatic clearance | 14–17 mL/min/kg | |
| Half-life (rat) | 2.8–3.5 hours |
Toxicity Data
Therapeutic Applications
Inflammatory Diseases
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Preclinical efficacy: Reduces paw edema in murine collagen-induced arthritis models by 62% at 10 mg/kg .
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Clinical potential: Analogues (e.g., ARN19689) are in Phase I trials for psoriasis .
Oncology
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